molecular formula C8H5BrF2O2 B2846349 3-Bromo-5-(difluoromethyl)benzoic acid CAS No. 2169047-47-4

3-Bromo-5-(difluoromethyl)benzoic acid

Cat. No. B2846349
CAS RN: 2169047-47-4
M. Wt: 251.027
InChI Key: WBOOCIGCKUHOOY-UHFFFAOYSA-N
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Description

3-Bromo-5-(difluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H5BrF2O2 . It has a molecular weight of 251.03 . This compound is a derivative of benzoic acid, which is characterized by the presence of bromine and difluoromethyl groups at the 3rd and 5th positions of the benzene ring, respectively .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a difluoromethyl group, and a carboxylic acid group . The InChI code for this compound is 1S/C8H5BrF2O2/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,7H,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

A study by Jaber, Kyhoiesh, and Jawad (2021) focuses on synthesizing a related compound, 5-BrTAMB, and its Cd(II) complex, demonstrating the potential of bromo-substituted benzoic acids in coordination chemistry. Their research includes various analytical techniques like 1H-NMR and FT-IR spectra, highlighting the utility of such compounds in material science and analytical chemistry (Jaber, Kyhoiesh, & Jawad, 2021).

Chemical Reactivity and Molecular Analysis

Yadav et al. (2022) conducted a detailed study on 4-bromo-3-(methoxymethoxy) benzoic acid, a compound structurally similar to 3-Bromo-5-(difluoromethyl)benzoic acid. This research provides insight into the reactivity and molecular properties of bromo-substituted benzoic acids, which can be extrapolated to understand the characteristics of this compound in various reactions and applications (Yadav et al., 2022).

Industrial Process Scale-Up

Zhang et al. (2022) highlight the industrial application of a similar compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, in the manufacturing of therapeutic SGLT2 inhibitors. Their research demonstrates the scalability and cost-effectiveness of synthesizing bromo-substituted benzoic acids, which is relevant for the industrial production of this compound (Zhang et al., 2022).

Antiviral and Cytotoxic Activities

The study by Selvam et al. (2010) on 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid shows distinct antiviral activities against Herpes simplex and vaccinia viruses. This suggests that bromo-substituted benzoic acids, including this compound, might hold potential in the development of antiviral agents (Selvam et al., 2010).

Crystallographic and Structural Studies

Pramanik et al. (2019) conducted a crystallographic study on several benzoic acid derivatives, including bromo-substituted ones. Their research offers insights into the crystal structure and electronic properties, which can be beneficial for understanding the physical and chemical properties of this compound in material science (Pramanik et al., 2019).

Mechanism of Action

Mode of Action

As a benzoic acid derivative, it may interact with its targets through hydrogen bonding or other non-covalent interactions. The bromo and difluoromethyl groups could potentially enhance the compound’s binding affinity to its targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-5-(difluoromethyl)benzoic acid Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets

properties

IUPAC Name

3-bromo-5-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOOCIGCKUHOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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